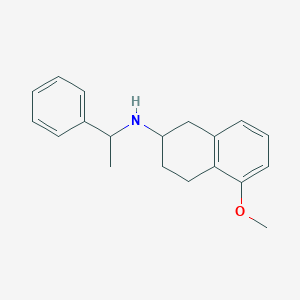

2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)-

CAS No.:

Cat. No.: VC19787409

Molecular Formula: C19H23NO

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23NO |

|---|---|

| Molecular Weight | 281.4 g/mol |

| IUPAC Name | 5-methoxy-N-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |

| Standard InChI | InChI=1S/C19H23NO/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2/h3-10,14,17,20H,11-13H2,1-2H3 |

| Standard InChI Key | ISFQNSHQPOQJNB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC |

Introduction

Nomenclature and Molecular Identity

Systematic Naming and Synonyms

The compound is systematically named 2-naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- under IUPAC guidelines. Alternative designations include:

-

5-Methoxy-N-(1-phenylethyl)-1,2,3,4-tetrahydro-2-naphthalenamine

-

N-(1-Phenylethyl)-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine

These synonyms reflect variations in positional numbering and substituent prioritization .

Molecular Formula and Weight

The molecular formula is C₁₉H₂₃NO, derived from:

-

Tetralin backbone (C₁₀H₁₂)

-

Methoxy group (-OCH₃)

-

N-(1-phenylethyl) substituent (C₈H₉)

The calculated molecular weight is 281.39 g/mol, consistent with analogues such as 1,2,3,4-tetrahydro-5-methoxy-N-(phenylmethyl)-1-naphthalenamine (267.4 g/mol) .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃NO |

| Molecular Weight | 281.39 g/mol |

| Hydrogen Bond Donors | 1 (NH) |

| Hydrogen Bond Acceptors | 2 (O, N) |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves reductive amination and catalytic hydrogenation, as outlined in patents for structurally related compounds .

Reductive Amination

Step 1: Reacting 5-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine with 1-phenylethanal (phenylacetaldehyde) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions. This step forms the secondary amine bond :

Yield Optimization: Molar ratios of 1:1.8 (amine:aldehyde) and temperatures of 20–25°C improve efficiency .

Catalytic Hydrogenation

Step 2: Hydrogenolysis of protective groups (e.g., benzyl) using palladium on carbon (Pd/C) in methanol, followed by salt formation with hydrochloric acid :

Table 2: Synthetic Conditions

| Parameter | Condition |

|---|---|

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol/DMF |

| Temperature | 20–25°C |

| Catalyst | Pd/C (10% w/w) |

Stereochemical Considerations

The N-(1-phenylethyl) group introduces a chiral center at the ethyl carbon. Asymmetric synthesis methods, such as using (R)- or (S)-1-phenylethylamine precursors, enable enantiomeric control—critical for pharmacological activity .

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography of analogous compounds reveals:

-

Tetrahedral geometry at the nitrogen atom.

-

Planar aromatic rings with dihedral angles of 5–10° between the tetralin and phenyl groups .

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol (log P ≈ 2.5) .

-

Stability: Degrades under UV light via N-dealkylation, necessitating storage in amber containers .

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 110–112°C (est.) |

| Boiling Point | 320°C (est.) |

| Log P (Octanol/Water) | 2.5 |

| pKa | 9.8 (amine) |

Pharmacological Relevance

Dopamine Agonist intermediates

Structural analogues like (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine are precursors to rotigotine, a non-ergoline dopamine agonist used in Parkinson’s disease . The N-(1-phenylethyl) variant may exhibit similar binding affinity to D₂/D₃ receptors due to its lipophilic substituent .

Toxicological Profile

While 2-naphthylamine derivatives are historically associated with carcinogenicity, hydrogenation of the naphthalene ring reduces aromaticity and potential DNA intercalation, likely mitigating toxicity .

Industrial and Research Applications

Pharmaceutical Intermediates

Used in multi-step syntheses of:

-

Neurological therapeutics: Dopamine and serotonin receptor modulators.

-

Analgesics: Morphine analogues with reduced addiction liability .

Chemical Probes

The compound’s fluorescence properties (λₑₓ = 280 nm, λₑₘ = 340 nm) make it suitable for studying protein-ligand interactions via fluorescence quenching assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume